molecular formula C7H8ClIN2 B162409 4-Iodo-benzamidine hydrochloride CAS No. 134322-01-3

4-Iodo-benzamidine hydrochloride

Cat. No.: B162409
CAS No.: 134322-01-3
M. Wt: 282.51 g/mol
InChI Key: LTHONTNMNUUXOD-UHFFFAOYSA-N
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Description

4-Iodo-benzamidine hydrochloride is an organic compound that belongs to the class of benzamidines. It is characterized by the presence of an iodine atom at the para position of the benzene ring and an amidine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

Benzamidine hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzamidine derivatives have been found to possess a wide range of biological activities, making them a focus of many laboratories around the world . Future research may focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of advanced software .

Mechanism of Action

Target of Action

4-Iodo-benzamidine hydrochloride, similar to benzamidine, primarily targets serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

This compound acts as a competitive inhibitor of serine proteases . It binds to the active site of these enzymes, preventing substrate binding and thus inhibiting the enzyme’s activity . This interaction results in the modulation of the protease-mediated processes .

Biochemical Pathways

The inhibition of serine proteases by this compound affects several biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions essential for blood clotting . By inhibiting specific proteases in this pathway, the compound can potentially influence blood clot formation .

Pharmacokinetics

ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential. These properties would determine how well the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .

Result of Action

The primary result of this compound’s action is the inhibition of serine proteases . This inhibition can lead to a decrease in the processes mediated by these enzymes, such as inflammation and blood clotting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues

Preparation Methods

The synthesis of 4-Iodo-benzamidine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Iodo-benzamidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen chloride, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Iodo-benzamidine hydrochloride can be compared with other benzamidine derivatives, such as:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

4-iodobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHONTNMNUUXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10616636
Record name 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134322-01-3
Record name 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10616636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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